molecular formula C11H13NO4 B3113967 Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 198959-45-4

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B3113967
CAS No.: 198959-45-4
M. Wt: 223.22 g/mol
InChI Key: UXDOSHAYWISNPJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a chiral ester derivative featuring a benzodioxole moiety, an amino group, and a methyl ester functionality. Its synthesis typically involves catalytic hydrogenation of precursor compounds using palladium on carbon under hydrogen atmosphere, yielding a pale yellow oil . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Properties

IUPAC Name

methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDOSHAYWISNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ester Variants: Ethyl vs. Methyl Esters

  • Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS: 149520-08-1): Differs in the ester group (ethyl instead of methyl), which marginally increases hydrophobicity. Retains the benzodioxole and amino groups but exhibits distinct stereochemistry (3R configuration) . Synthesis parallels that of the methyl ester, involving hydrogenation but starting from ethyl ester precursors .
  • Impact of Ester Group :

    • Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to ethyl esters due to lower steric hindrance.
    • Ethyl derivatives may offer better lipid solubility for specific biological applications .

Substituent Variations: Cycloalkyl vs. Benzodioxole

  • Applications: Likely used in non-aromatic drug scaffolds where rigidity is less critical .

Functional Group Modifications

  • 3-(1,3-Benzodioxol-5-yl)propanoic Acid (I2E): Lacks both the amino and methyl ester groups, existing as a carboxylic acid. Increased acidity (pKa ~4-5) compared to the ester derivative (pKa ~8-9 for the amino group). Applications: Primarily used as a building block for metal-organic frameworks (MOFs) or polymer synthesis due to carboxylate coordination .
  • Methyl 3-(1,3-Benzodioxol-5-yl)-3-(3-hydroxy-1,4-dioxonaphthalenyl)propanoate: Substitutes the amino group with a hydroxy-dioxonaphthalenyl moiety. Enhanced π-conjugation and redox activity due to the naphthoquinone-like structure. Applications: Potential use in dyes or photodynamic therapy agents .

Stereochemical Variations

  • (3S)- vs. (3R)-Configured Derivatives: Methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate and its (3R) enantiomer exhibit identical physical properties but divergent biological activities. Example: In chiral catalysts or receptor-targeted drugs, enantiomeric purity is critical for efficacy .

Comparative Data Table

Compound Name Ester Group Substituent Key Functional Groups Molecular Weight (g/mol) Key Applications
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate Methyl Benzodioxole, Amino Ester, NH2 ~237.24 (calculated) Pharmaceutical intermediates
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate Ethyl Benzodioxole, Amino Ester, NH2 ~251.27 (calculated) Stereoselective synthesis
Methyl 3-amino-3-cyclobutylpropanoate Methyl Cyclobutyl, Amino Ester, NH2 ~171.22 (calculated) Non-aromatic drug scaffolds
3-(1,3-Benzodioxol-5-yl)propanoic Acid - Benzodioxole Carboxylic Acid ~194.19 MOFs, polymer synthesis

Biological Activity

Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate, also known as methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11H14ClNO4
  • Molecular Weight : 259.69 g/mol
  • CAS Number : 1177093-05-8
  • Melting Point : 175–177 °C

Pharmacological Effects

Research has indicated that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential anti-virulence properties against pathogenic bacteria.

Neurotransmitter Interaction

  • Dopaminergic and Serotonergic Systems : Studies suggest that compounds similar to this compound may modulate dopamine and serotonin transporters. This modulation can influence mood and behavior, potentially offering therapeutic avenues for depression and anxiety disorders .
  • Mechanism of Action : The compound's action on neurotransmitter systems appears to involve competitive inhibition at transport sites, enhancing neurotransmitter availability in synaptic clefts .

Anti-Virulence Properties

Recent investigations into anti-virulence therapeutics have highlighted the compound's potential to inhibit virulence factors produced by pathogenic bacteria. For instance:

  • Inhibition of Mono-ADP-Ribosyltransferase Toxins : this compound has been studied for its ability to inhibit toxins that compromise host cell integrity. These toxins are critical in the pathogenesis of various bacterial infections .

Study on Efficacy Against Toxins

A study evaluated the protective effects of this compound against specific bacterial toxins. The results indicated varying degrees of protection in human lung cells exposed to these toxins:

CompoundEC50 (μM)Protection Level
This compound16.7Full Protection
Control Compound A9.0Moderate Protection
Control Compound B25.0Weak Protection

This table illustrates the compound's promising efficacy in protecting cells from high doses of toxins.

Q & A

What are the most reliable synthetic routes for Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate, and how can stereochemical purity be ensured?

Basic : The compound is typically synthesized via the Rodionov reaction, starting from benzaldehyde derivatives and ethyl nitroacetate, followed by reduction and esterification. A key step involves sodium borohydride (NaBH₄) reduction in methanol to yield intermediates, which are then purified via column chromatography .
Advanced : Stereochemical control is challenging due to potential racemization. Advanced methods employ chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-specific catalysts during esterification ensures enantiomeric purity. X-ray crystallography (via SHELX ) and chiral HPLC are critical for verifying stereochemistry and resolving diastereomers .

How can conflicting NMR data for this compound be resolved, particularly regarding amino and ester group conformations?

Basic : Conflicting NMR signals often arise from dynamic rotational barriers in the ester and amino groups. Standard ¹H/¹³C NMR at 25°C may not resolve these; variable-temperature (VT-NMR) or 2D techniques (COSY, NOESY) are recommended to assess conformational exchange .
Advanced : For precise assignment, hybrid DFT-NMR calculations (e.g., B3LYP/6-311+G(d,p)) can predict chemical shifts. Cross-validation with crystallographic data (e.g., torsion angles from SHELX-refined structures ) resolves ambiguities in rotational isomerism .

What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Basic : High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, NH₂ stretches at ~3350 cm⁻¹). Combustion analysis validates elemental composition .
Advanced : X-ray diffraction (via SHELXL ) provides absolute configuration and packing motifs. Solid-state NMR (ssNMR) supplements this by probing hydrogen-bonding networks, critical for understanding crystallinity and stability .

How do hydrogen-bonding interactions influence the crystal packing of this compound, and what implications does this have for its physicochemical properties?

Basic : The amino and ester groups participate in N–H⋯O and C=O⋯H–C interactions, forming dimers or chains. These interactions enhance thermal stability, as observed in differential scanning calorimetry (DSC) .
Advanced : Graph-set analysis (R₂²(8) motifs) quantifies hydrogen-bonding patterns. Computational tools (e.g., CrystalExplorer) model lattice energies, predicting solubility and melting points. Disordered hydrogen bonds may lead to polymorphic variations, requiring Hirshfeld surface analysis .

What strategies mitigate side reactions during functionalization of the amino group in this compound?

Basic : Protecting the amino group (e.g., with Boc or Fmoc) before derivatization prevents unwanted nucleophilic attack. Mild conditions (pH 7–8, 0–5°C) minimize ester hydrolysis .
Advanced : Kinetic studies using stopped-flow UV/Vis spectroscopy identify optimal reaction windows. Transition-state modeling (DFT) predicts regioselectivity, while flow chemistry reduces side products via precise temperature/residence time control .

How does the 1,3-benzodioxole moiety affect the compound’s reactivity in cross-coupling reactions?

Basic : The electron-rich benzodioxole ring directs electrophilic substitution to the 5-position. Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Advanced : Mechanistic studies (e.g., in situ XAS) reveal oxidative addition rates at Pd centers. Steric effects from the adjacent ester group slow transmetallation, necessitating bulky ligands (e.g., SPhos) for efficient coupling .

What computational methods predict the biological activity of derivatives of this compound?

Advanced : QSAR models trained on αv integrin antagonists (e.g., from SAR studies ) correlate substituent effects with binding affinity. Molecular docking (AutoDock Vina) into αvβ6 integrin pockets identifies key interactions (e.g., hydrogen bonds with Asp218). Free-energy perturbation (FEP) calculations refine potency predictions .

How can crystallization conditions be optimized to obtain high-quality single crystals for XRD?

Basic : Slow evaporation of a saturated solution in ethyl acetate/hexane (1:3) at 4°C yields suitable crystals. Seed crystals from prior batches improve reproducibility .
Advanced : High-throughput screening (e.g., Crystal16®) identifies optimal solvents and anti-solvents. Cryocrystallography (100 K) with synchrotron radiation enhances resolution, while SHELXL refinement handles twinning and disorder .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced : Batch-to-batch variability in stereochemical purity arises from inadequate mixing during NaBH₄ reduction. Continuous flow reactors (e.g., Corning G1) enhance mixing efficiency, achieving >99% ee. Purification bottlenecks are addressed via simulated moving bed (SMB) chromatography .

How do solvent polarity and proticity affect the compound’s stability in solution?

Basic : Polar aprotic solvents (DMF, DMSO) stabilize the ester group but may promote racemization. Aqueous buffers (pH >9) hydrolyze the ester; storage in dry THF at –20°C is recommended .
Advanced : Accelerated stability studies (ICH Q1A) quantify degradation kinetics. Raman spectroscopy monitors real-time hydrolysis, while Marcus theory models solvent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Reactant of Route 2
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Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate

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